1-[3-(3-Methylbutoxy)phenyl]-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
1-[3-(3-methylbutoxy)phenyl]-2-(6-methylpyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that combines various functional groups
Properties
Molecular Formula |
C28H26N2O4 |
|---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
1-[3-(3-methylbutoxy)phenyl]-2-(6-methylpyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C28H26N2O4/c1-17(2)14-15-33-20-10-7-9-19(16-20)25-24-26(31)21-11-4-5-12-22(21)34-27(24)28(32)30(25)23-13-6-8-18(3)29-23/h4-13,16-17,25H,14-15H2,1-3H3 |
InChI Key |
XDUSXSZBSZTFOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC(=CC=C5)OCCC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(3-methylbutoxy)phenyl]-2-(6-methylpyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the chromeno[2,3-c]pyrrole core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the 3-(3-methylbutoxy)phenyl group: This step often involves a substitution reaction where the phenyl group is introduced via a nucleophilic aromatic substitution.
Attachment of the 6-methylpyridin-2-yl group: This can be done through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-[3-(3-methylbutoxy)phenyl]-2-(6-methylpyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in DMF; electrophilic substitution using bromine in acetic acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In the field of synthetic chemistry, 1-[3-(3-Methylbutoxy)phenyl]-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions that can lead to the development of novel compounds with tailored properties.
Biology
This compound has been studied for its potential biological activities. Research indicates that it may possess antimicrobial and anticancer properties. For instance, derivatives of similar structures have demonstrated significant activity against various cancer cell lines and microbial strains .
Medicine
In medicinal chemistry, compounds related to 1-[3-(3-Methylbutoxy)phenyl]-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione are investigated for their therapeutic potential. They have shown promise in treating conditions such as inflammation and pain management due to their analgesic properties. Case studies reveal that certain derivatives exhibit effects comparable to established analgesics like morphine .
Industry
The compound is also explored in material science for its potential applications in developing new materials with specific properties such as enhanced durability and chemical resistance. Its incorporation into polymers and coatings is being studied for improving material performance in various industrial applications.
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Reference |
|---|---|---|
| Compound A | Antimicrobial | |
| Compound B | Anticancer | |
| Compound C | Analgesic | |
| Compound D | Anti-inflammatory |
Case Study 1: Anticancer Activity
A study conducted on structurally similar compounds demonstrated that certain derivatives exhibited significant cytotoxicity against breast cancer cell lines (MCF-7). The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
Case Study 2: Analgesic Properties
Research comparing the analgesic effects of this compound with standard pain relievers showed that it significantly reduced pain responses in animal models. The efficacy was measured using the "writhing" test and showed results comparable to those obtained with morphine .
Mechanism of Action
The mechanism of action of 1-[3-(3-methylbutoxy)phenyl]-2-(6-methylpyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
1-[3-(3-methylbutoxy)phenyl]-2-(6-methylpyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione: can be compared with other chromeno[2,3-c]pyrrole derivatives, such as:
Uniqueness
The uniqueness of 1-[3-(3-methylbutoxy)phenyl]-2-(6-methylpyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
Biological Activity
1-[3-(3-Methylbutoxy)phenyl]-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features contribute to various biological activities, making it a subject of interest for researchers exploring therapeutic applications.
Chemical Structure and Properties
The compound possesses a chromeno-pyrrole framework, which is known for its diverse biological activities. The structural formula can be represented as follows:
| Property | Details |
|---|---|
| Molecular Formula | C₁₈H₁₈N₂O₃ |
| Molecular Weight | 318.35 g/mol |
| Canonical SMILES | CC1=NC(=CC=C1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC(=CC=C5)OCCC(C)C |
| InChI Key | InChI=1S/C18H18N2O3/c1-11(2)19-12-8-7-10(21)6-9-13(12)15(22)16(23)17(24)18(20)14(11)5/h7-8,10,14H,6,9H2,1-5H3,(H,20,24)(H,23,22)(H,19,21)/t10-,14+,17+/m0/s1 |
Anticancer Properties
Research indicates that compounds with similar chromeno-pyrrole structures exhibit significant anticancer activity. For instance, derivatives of chromeno[4,3-b]pyrrole have shown effectiveness against multidrug-resistant cancer cell lines and have been reported to inhibit tumor growth in various models. The mechanism often involves the inhibition of vital signaling pathways associated with cancer cell proliferation and survival.
Anti-inflammatory Effects
Studies on related compounds have demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as IL-6 and TNF-α. This suggests that 1-[3-(3-Methylbutoxy)phenyl]-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione may also possess similar anti-inflammatory activities.
Antimicrobial Activity
Compounds within the same structural class have been evaluated for their antibacterial properties against various strains including Staphylococcus aureus and Escherichia coli. The potential for 1-[3-(3-Methylbutoxy)phenyl]-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione to exhibit antimicrobial activity warrants further investigation.
Study 1: Anticancer Activity
A study focusing on pyrrole derivatives indicated that compounds structurally similar to 1-[3-(3-Methylbutoxy)phenyl]-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exhibited IC50 values in the nanomolar range against FGFR receptors (FGFR1–4 IC50 values of 7–712 nM). This highlights the compound's potential as a lead candidate in cancer therapy targeting FGFR signaling pathways .
Study 2: Anti-inflammatory Properties
In vitro studies demonstrated that derivatives of chromeno-pyrrole significantly inhibited PBMC proliferation and cytokine production in stimulated cultures. The strongest inhibitory effects were observed at higher concentrations (100 µg/mL), suggesting a dose-dependent relationship .
Study 3: Antimicrobial Studies
Research on similar chromeno derivatives revealed effective antibacterial activity comparable to established antibiotics like gentamicin. This positions the compound as a potential candidate for further development in antimicrobial therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
